Cas no 1903501-19-8 (1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane
- (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- F6512-8047
- 1903501-19-8
- (3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
- AKOS025376500
-
- インチ: 1S/C17H25N5O4S/c1-11-15(14(4)26-19-11)17(23)21-7-6-8-22(10-9-21)27(24,25)16-12(2)18-20(5)13(16)3/h6-10H2,1-5H3
- InChIKey: FNKNHVWQDUGDLZ-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NN(C)C=1C)(N1CCN(C(C2C(C)=NOC=2C)=O)CCC1)(=O)=O
計算された属性
- 精确分子量: 395.16272547g/mol
- 同位素质量: 395.16272547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 654
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- XLogP3: 0.7
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-8047-2mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-3mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-25mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-2μmol |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-5μmol |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-30mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-40mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-20μmol |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-10mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-8047-15mg |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
1903501-19-8 | 15mg |
$89.0 | 2023-09-08 |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepaneに関する追加情報
Introduction to Compound CAS No. 1903501-19-8: 1-(3,5-Dimethyl-1,2-Oxazole-4-Carbonyl)-4-(1,3,5-TriMethyl-1H-Pyrazol-4-Yl)Sulfonyl-1,4-Diazepane
The compound with CAS No. 1903501-19-8, named 1-(3,5-Dimethyl-1,2-Oxazole-4-Carbonyl)-4-(1,3,5-TriMethyl-1H-Pyrazol-4-Yl)Sulfonyl-1,4-Diazepane, is a highly specialized organic molecule with a complex structure that combines multiple heterocyclic rings and functional groups. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications in drug development. The molecule's structure is characterized by the presence of a diazepane ring system, which is a seven-membered ring containing two nitrogen atoms. This ring is further substituted with a sulfonyl group and a carbonyl group attached to heterocyclic moieties such as oxazole and pyrazole rings.
The diazepane core of this compound serves as a versatile scaffold for various chemical modifications. The substitution pattern at positions 1 and 4 of the diazepane ring introduces steric and electronic effects that can influence the compound's reactivity and biological activity. The sulfonyl group at position 4 is particularly significant as it can act as an electron-withdrawing group, enhancing the molecule's ability to participate in various chemical reactions or interact with biological targets such as enzymes or receptors.
The oxazole ring attached to the carbonyl group at position 1 introduces additional heteroatom functionality into the molecule. Oxazole rings are known for their stability and ability to engage in hydrogen bonding interactions, which can be crucial for bioavailability and target binding in pharmaceutical applications. Similarly, the pyrazole ring at position 4 contributes to the molecule's aromaticity and potential for π–π interactions with biological macromolecules.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the individual heterocyclic rings before their incorporation into the diazepane framework. Recent advancements in catalytic methodologies have enabled more efficient syntheses of such complex molecules. For instance, the use of transition metal catalysts has facilitated cross-coupling reactions that are critical for forming the bonds between the diazepane core and the substituent groups.
In terms of pharmacological activity, this compound has been studied for its potential as a modulator of various biological pathways. Preclinical studies have suggested that it may exhibit activity against certain enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders. The presence of multiple functional groups provides opportunities for modulating both the potency and selectivity of the compound through medicinal chemistry optimization.
The development of such compounds requires a deep understanding of their physicochemical properties and their behavior under different experimental conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the compound's structure and purity. Additionally, computational methods like molecular docking have been employed to predict how this compound might interact with its intended biological targets.
In conclusion, CAS No. 1903501-19-8 represents a cutting-edge example of modern organic synthesis and drug discovery efforts. Its intricate structure combines multiple functional groups that offer both chemical versatility and potential biological activity. As research continues to uncover new applications for this compound, it holds promise for advancing our understanding of complex molecular systems and their roles in therapeutic interventions.
1903501-19-8 (1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane) Related Products
- 1421500-88-0(2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine)
- 2227794-30-9((1S)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol)
- 2172102-00-8(1-(dimethyl-1,2,4-triazin-3-yl)azetidin-2-ylmethanamine)
- 379254-21-4(1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)
- 2764016-33-1(tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate)
- 2138211-28-4(Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)-)
- 1989672-52-7(Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)
- 79758-03-5(1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-)
- 1935374-37-0(2-(chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro4.4nonane)
- 2171519-18-7(2-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-ethylbutanoic acid)




